![molecular formula C19H15N5O2 B2495656 N-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-6-oxo-1,6-dihydropyridazin-3-carboxamid CAS No. 1797642-55-7](/img/structure/B2495656.png)
N-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-6-oxo-1,6-dihydropyridazin-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C19H15N5O2 and its molecular weight is 345.362. The purity is usually 95%.
BenchChem offers high-quality N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie und Medikamentenentwicklung
Imidazo[1,2-a]pyridine haben aufgrund ihres Potenzials als Pharmakophore im Medikamentendesign Aufmerksamkeit erregt. Forscher erforschen ihren Einsatz als Gerüst für die Entwicklung neuer COX-2-Inhibitoren . Die einzigartige Struktur der Verbindung kann zu ihrer Bindungsaffinität zu bestimmten Zielen beitragen, was sie zu einem vielversprechenden Kandidaten für die Medikamentenforschung macht.
Antikrebsmittel
Die Entdeckung von kovalenten Inhibitoren hat die Krebsbehandlung revolutioniert. Imidazo[1,2-a]pyridin-Derivate wurden als potenzielle KRAS G12C-Inhibitoren untersucht, ein kritisches Ziel in der Krebstherapie . Diese Verbindungen könnten eine Rolle bei der Störung onkogener Signalwege spielen.
Antimikrobielle Eigenschaften
Amide sind in organischen Verbindungen weit verbreitet, und ihre Synthese ist ein grundlegender Prozess in der organischen Chemie. N-(Pyridin-2-yl)amide, eine Klasse von Verbindungen, die mit unserem Zielmolekül verwandt sind, haben antimikrobielle Aktivität gezeigt . Forscher untersuchen weiterhin ihr Potenzial als antibakterielle oder antimykotische Mittel.
Tuberkulose-Behandlung
Aktuelle Studien beleuchten die Wirksamkeit der Verbindung gegen Mycobacterium tuberculosis (Mtb). In einem akuten TB-Mausmodell führte die Behandlung mit dieser Verbindung zu einer signifikanten Reduzierung der bakteriellen Belastung . Weitere Untersuchungen könnten ihren Wirkmechanismus und ihr Potenzial als Anti-TB-Medikament aufdecken.
Wirkmechanismus
Target of Action
Imidazo[1,2-a]pyridine derivatives have been known to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
The exact mode of action of this compound is currently unknown. Imidazo[1,2-a]pyridine derivatives have been reported to exhibit antimicrobial potency against a panel of bacterial and fungal pathogens . The compound may inhibit the formation of yeast to mold as well as ergosterol formation .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been shown to inhibit the formation of ergosterol in yeast cells, which is a crucial component of fungal cell membranes . This suggests that the compound may interfere with ergosterol biosynthesis, disrupting the integrity of the fungal cell membrane and leading to cell death.
Pharmacokinetics
A study on similar imidazo[1,2-a]pyridine derivatives reported that these compounds displayed potent activity against candida spp, including several multidrug-resistant strains . The ADMET analysis suggested that the compound could be moderately toxic to humans, although in-vitro toxicity studies would be needed to understand the real-time toxic level .
Result of Action
The result of the compound’s action is likely to be the inhibition of growth or killing of susceptible microorganisms, given its reported antifungal activity . .
Biochemische Analyse
Biochemical Properties
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, imidazo[1,2-a]pyridine derivatives have been shown to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) enzymes . These interactions are typically characterized by the binding of the compound to the active sites of these enzymes, leading to inhibition of their activity. This inhibition can result in various downstream effects, such as reduced inflammation and modulation of neurotransmitter levels.
Cellular Effects
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has been observed to influence several cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, imidazo[1,2-a]pyridine derivatives have demonstrated anticancer activity by inducing cell cycle arrest at the G2/M phase and activating caspase-3, leading to apoptosis in cancer cells . Additionally, these compounds can inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival.
Molecular Mechanism
The molecular mechanism of action of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, imidazo[1,2-a]pyridine derivatives have been shown to inhibit tubulin polymerization, which is essential for cell division . This inhibition results in cell cycle arrest and apoptosis, particularly in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that imidazo[1,2-a]pyridine derivatives can maintain their activity over extended periods, although their potency may decrease due to degradation . Long-term exposure to these compounds in vitro and in vivo has been associated with sustained inhibition of target enzymes and prolonged cellular effects.
Dosage Effects in Animal Models
The effects of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, toxic or adverse effects may be observed. For example, imidazo[1,2-a]pyridine derivatives have shown dose-dependent toxicity in animal studies, with higher doses leading to liver and kidney damage .
Metabolic Pathways
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. Imidazo[1,2-a]pyridine derivatives are metabolized primarily in the liver, where they undergo oxidation and conjugation reactions . These metabolic processes can affect the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, imidazo[1,2-a]pyridine derivatives have been shown to interact with membrane transporters, facilitating their uptake into cells . Once inside the cells, these compounds can accumulate in specific organelles, such as the mitochondria and nucleus, where they exert their biological effects.
Subcellular Localization
The subcellular localization of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Imidazo[1,2-a]pyridine derivatives have been observed to localize in the mitochondria, where they can modulate mitochondrial function and induce apoptosis . Additionally, these compounds may accumulate in the nucleus, affecting gene expression and cell cycle regulation.
Eigenschaften
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-1-methyl-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c1-23-18(25)10-9-15(22-23)19(26)21-14-7-3-2-6-13(14)16-12-24-11-5-4-8-17(24)20-16/h2-12H,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUXVBJGWNJWMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
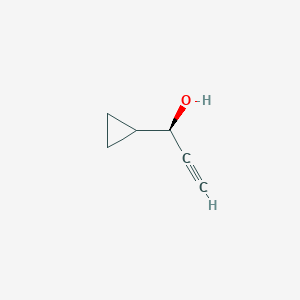
![2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2495574.png)
![1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B2495575.png)
![3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2495577.png)
![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-methylbutanamide](/img/structure/B2495578.png)
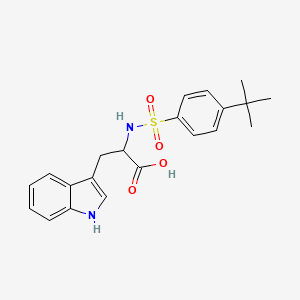
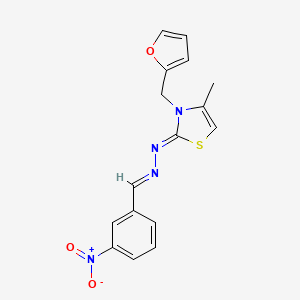
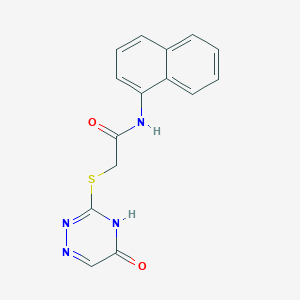
![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide](/img/structure/B2495584.png)
![3-Tert-butyl-6-[5-(pyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine](/img/structure/B2495586.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylthiophene-2-carboxamide](/img/structure/B2495590.png)
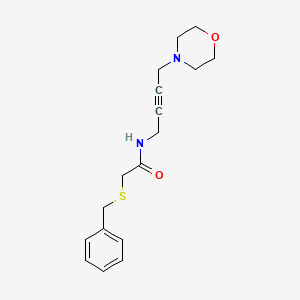
![2-(4-(ethylsulfonyl)phenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide](/img/structure/B2495595.png)
![N-[(1R)-1-cyano-2-methylpropyl]-3-{[(pyridin-2-yl)methyl]sulfanyl}propanamide](/img/structure/B2495596.png)
